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molecular formula C12H23NO B8488674 (4-Cyclohexylpiperidin-4-yl)-methanol

(4-Cyclohexylpiperidin-4-yl)-methanol

Cat. No. B8488674
M. Wt: 197.32 g/mol
InChI Key: BLYNJUPGKWMAJS-UHFFFAOYSA-N
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Patent
US07026335B2

Procedure details

To a cooled (−5° C.) solution of lithium aluminum hydride (900 mL, 0.90 moles, 1.0M solution in THF) is added tetrahydrofuran (2000 mL) and 4-cyclohexyl-piperidine-4-carboxylic acid ethyl ester, 1, (59.5 g, 249 mmol). The resulting solution is stirred at between −5° C. and +3° C. for 1 hour and then allowed to warmed to room temperature and stir an additional sixty-six hours. The reaction is then re-cooled to 0° C. and carefully quenched with saturated ammonium chloride (100 mL). The reaction mixture is stirred for 10 minutes and then 87:10:3 ethyl acetate:methanol:triethylamine (500 mL) is added. The suspension is then stirred at room temperature for 20 minutes and filtered through a pad of Celite. The solids are re-suspended in 1:1 THF:EtOAc (2000 mL), stirred at room temperature for 1 hour and the suspension was again filtered through a pad of Celite. The filtrates are combined and concentrated in vacuo to afford 53.6 g of a mixture of the desired compound and 4-cyclohexyl-piperidine-4-carbaldehyde. The crude mixture is used directly in without further purification.
Quantity
900 mL
Type
reactant
Reaction Step One
Name
4-cyclohexyl-piperidine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)=O)C>O1CCCC1>[CH:18]1([C:12]2([CH2:10][OH:9])[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
4-cyclohexyl-piperidine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCNCC1)C1CCCCC1
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at between −5° C. and +3° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir an additional sixty-six hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with saturated ammonium chloride (100 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
87:10:3 ethyl acetate:methanol:triethylamine (500 mL) is added
STIRRING
Type
STIRRING
Details
The suspension is then stirred at room temperature for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
STIRRING
Type
STIRRING
Details
EtOAc (2000 mL), stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the suspension was again filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)C1(CCNCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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